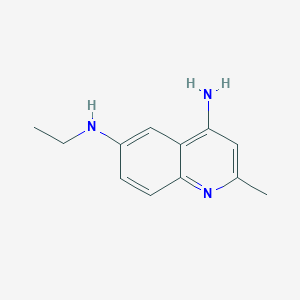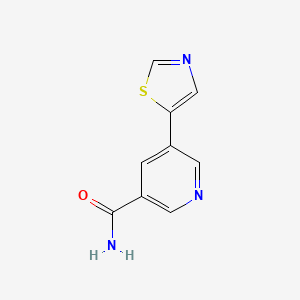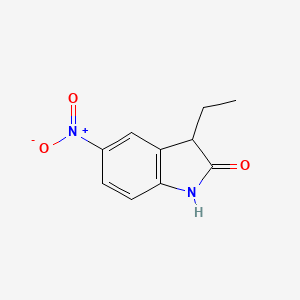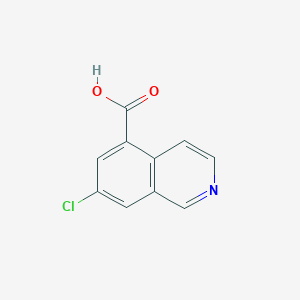
2-(Pyridin-4-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,8-naphthyridine typically involves the condensation of appropriate pyridine and naphthyridine precursors. One common method involves the reaction of 4-bromopyridine with 1,8-naphthyridine in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, and requires a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce partially or fully reduced naphthyridine compounds.
科学研究应用
2-(Pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)-1,8-naphthyridine
- 2-(Pyridin-3-yl)-1,8-naphthyridine
- 2-(Pyridin-4-yl)-quinoline
Uniqueness
2-(Pyridin-4-yl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of metal complexes with tailored properties and in the development of novel therapeutic agents .
属性
CAS 编号 |
108959-16-6 |
|---|---|
分子式 |
C13H9N3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H |
InChI 键 |
RYOZBAPFIMZFQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



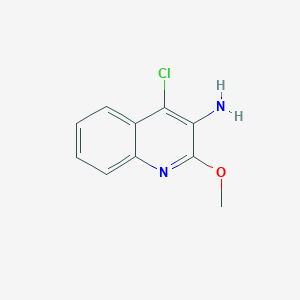

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)


